molecular formula C20H23NO2 B1530363 (3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate CAS No. 898547-79-0

(3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate

Cat. No.: B1530363
CAS No.: 898547-79-0
M. Wt: 309.4 g/mol
InChI Key: OIAPTMMHPMAUSD-MOPGFXCFSA-N
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Description

(3R,4S)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Reduction of Pyrrolidine Derivatives: Starting with a pyrrolidine derivative, reduction reactions can be employed to introduce the benzyl and p-tolyl groups.

  • Condensation Reactions: Condensation reactions involving benzyl and p-tolyl derivatives can be used to form the pyrrolidine ring.

  • Chiral Resolution: To obtain the (3R,4S) enantiomer, chiral resolution techniques may be employed.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be used to modify the functional groups within the compound.

  • Substitution Reactions: Substitution reactions can introduce different substituents at various positions on the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Carboxylic Acid Derivatives: Oxidation reactions yield carboxylic acid derivatives.

  • Reduced Derivatives: Reduction reactions produce reduced forms of the compound.

  • Substituted Derivatives: Substitution reactions result in derivatives with different substituents.

Scientific Research Applications

(3R,4S)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R,4S)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3R,4S)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

  • (3S,4R)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate: The enantiomer of the compound, which may have different biological activities.

  • trans-1-Benzyl-4-p-tolylpyrrolidine-3-carboxylic acid: A structurally related compound with similar applications but different chemical properties.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

methyl (3R,4S)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-8-10-17(11-9-15)18-13-21(14-19(18)20(22)23-2)12-16-6-4-3-5-7-16/h3-11,18-19H,12-14H2,1-2H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAPTMMHPMAUSD-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2C(=O)OC)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)OC)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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